molecular formula C10H10N2O B8635588 6-Cyclopropyl-5-methoxypicolinonitrile

6-Cyclopropyl-5-methoxypicolinonitrile

Cat. No. B8635588
M. Wt: 174.20 g/mol
InChI Key: XRBSESVYUYSGNK-UHFFFAOYSA-N
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Patent
US08003797B2

Procedure details

In a microwave vial, 6-bromo-5-methoxypyridine-2-carbonitrile (9-2, 300 mg, 1.41 mmol, 1.0 equiv), potassium cyclopropyl(trifluoro)borate (521 mg, 3.52 mmol, 2.5 equiv), tricyclohexylphosphine (158 mg, 0.56 mmol, 0.4 equiv), palladium(II) acetate (63.2 mg, 0.28 mmol, 0.2 equiv) and tripotassium phosphate (1046 mg, 4.93 mmol, 3.5 equiv) were suspended in toluene (15 mL) and water (0.75 mL). The reaction mixture was heated in a microwave reactor for 60 minutes at 130° C. and then filtered, rinsing with EtOAc. The filtrate was concentrated and the residue purified by normal phase column chromatography (10-35% EtOAc in hexanes) to afford the product (9-5). ESI+MS [M+H]+ C10H11N2O: 175.1 found, 175.2 required.
Quantity
300 mg
Type
reactant
Reaction Step One
[Compound]
Name
potassium cyclopropyl(trifluoro)borate
Quantity
521 mg
Type
reactant
Reaction Step Two
Quantity
158 mg
Type
reactant
Reaction Step Three
Name
tripotassium phosphate
Quantity
1046 mg
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Quantity
0.75 mL
Type
solvent
Reaction Step Six
Quantity
63.2 mg
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:7]=[C:6]([C:8]#[N:9])[CH:5]=[CH:4][C:3]=1[O:10][CH3:11].C1(P([CH:25]2[CH2:30][CH2:29]CCC2)C2CCCCC2)CCCCC1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>C1(C)C=CC=CC=1.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH:29]1([C:2]2[N:7]=[C:6]([C:8]#[N:9])[CH:5]=[CH:4][C:3]=2[O:10][CH3:11])[CH2:30][CH2:25]1 |f:2.3.4.5,8.9.10|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
BrC1=C(C=CC(=N1)C#N)OC
Step Two
Name
potassium cyclopropyl(trifluoro)borate
Quantity
521 mg
Type
reactant
Smiles
Step Three
Name
Quantity
158 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Step Four
Name
tripotassium phosphate
Quantity
1046 mg
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
0.75 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
63.2 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsing with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue purified by normal phase column chromatography (10-35% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=C(C=CC(=N1)C#N)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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